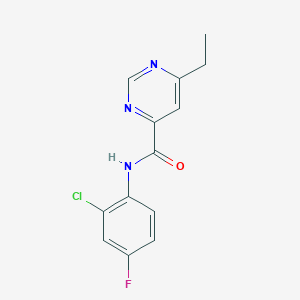
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloro-4-fluorophenyl group and an ethyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and ethylpyrimidine-4-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 2-chloro-4-fluoroaniline with ethylpyrimidine-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions to form the desired amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group and the pyrimidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the ethyl group or pyrimidine ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to the suppression of specific biochemical pathways, such as the production of inflammatory cytokines or the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its anti-inflammatory properties by inhibiting Toll-like receptor 4 (TLR4) signaling.
N-(2-chloro-4-fluorophenyl)-2-(2-cyanophenoxy)propanamide: Another compound with a similar phenyl ring substitution pattern.
Uniqueness
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11ClFN3O |
|---|---|
Peso molecular |
279.70 g/mol |
Nombre IUPAC |
N-(2-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c1-2-9-6-12(17-7-16-9)13(19)18-11-4-3-8(15)5-10(11)14/h3-7H,2H2,1H3,(H,18,19) |
Clave InChI |
MVBGQHFNKSLKJP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B15115741.png)
![N,4-dimethyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B15115749.png)
![3-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15115756.png)
![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-5-fluoropyrimidine](/img/structure/B15115763.png)
![4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15115770.png)
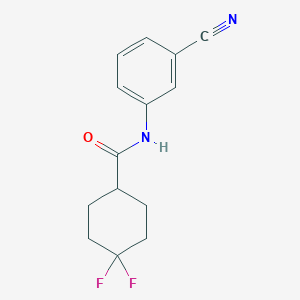
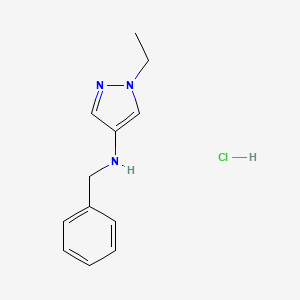
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15115777.png)
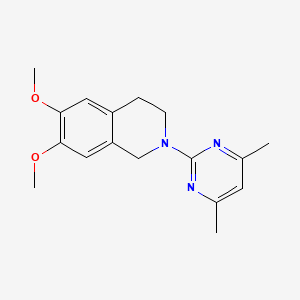
![1-{1-[(2,4-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B15115801.png)
![5-Fluoro-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15115806.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15115824.png)
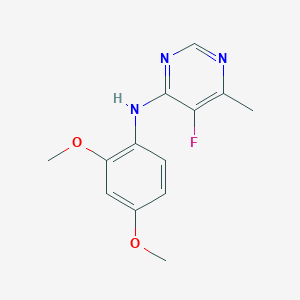
![N-[(2,6-difluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B15115833.png)
